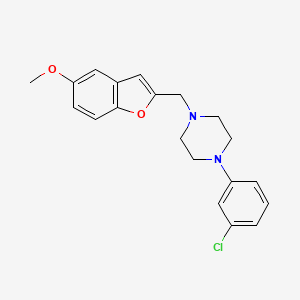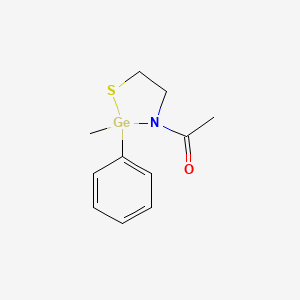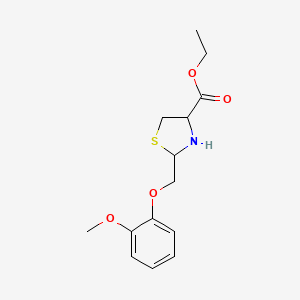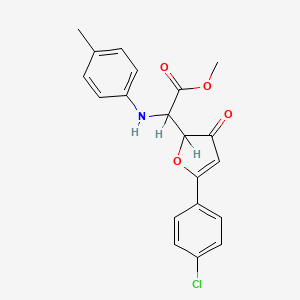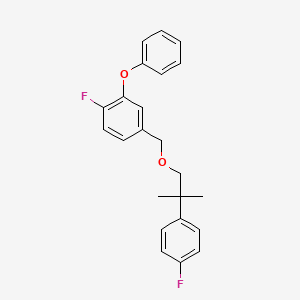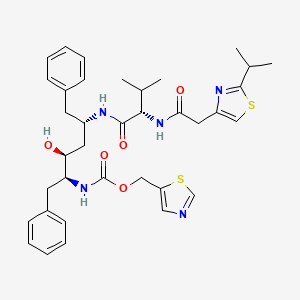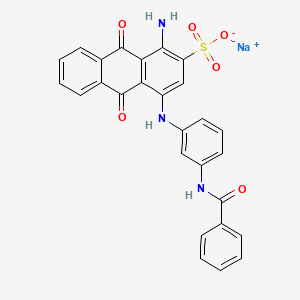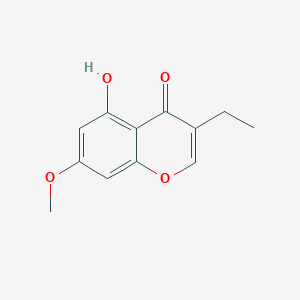
Methyl-lathodoratin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of methyl-lathodoratin involves several steps, including the use of boron reagents for Suzuki–Miyaura coupling . This method is widely applied for carbon–carbon bond formation due to its mild reaction conditions and functional group tolerance. The preparation of boron reagents and their application in Suzuki–Miyaura coupling are crucial for the synthesis of this compound .
Analyse Chemischer Reaktionen
Methyl-lathodoratin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl-lathodoratin has been extensively studied for its scientific research applications. It has shown potential in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of other compounds. In biology, it has demonstrated antibacterial activity against various bacterial strains . In medicine, it is being investigated for its potential therapeutic applications, including its ability to inhibit bacterial DNA gyrase . In industry, it is used in the development of new antibacterial agents .
Wirkmechanismus
The mechanism of action of methyl-lathodoratin involves its interaction with bacterial DNA gyrase. It forms hydrogen bonds with the backbone of valine and the sidechains of arginine residues, as well as hydrophobic interactions with isoleucine . These interactions disrupt the function of DNA gyrase, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Methyl-lathodoratin is unique compared to other flavonoid compounds due to its specific interactions with bacterial DNA gyrase. Similar compounds include other flavonoids that also exhibit antibacterial properties, such as quercetin and kaempferol . this compound’s specific binding interactions and molecular structure make it a distinct and valuable compound for antibacterial research .
Eigenschaften
CAS-Nummer |
76690-64-7 |
|---|---|
Molekularformel |
C12H12O4 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
3-ethyl-5-hydroxy-7-methoxychromen-4-one |
InChI |
InChI=1S/C12H12O4/c1-3-7-6-16-10-5-8(15-2)4-9(13)11(10)12(7)14/h4-6,13H,3H2,1-2H3 |
InChI-Schlüssel |
JNRZSHBAPNUBNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=COC2=CC(=CC(=C2C1=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


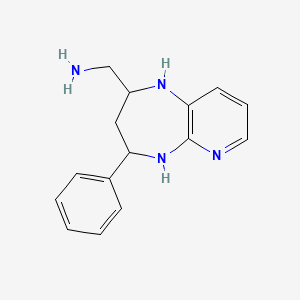
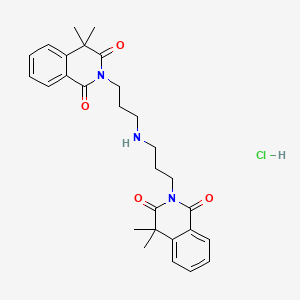
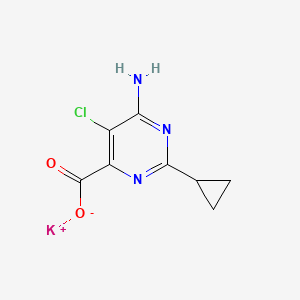

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate](/img/structure/B15191537.png)
